4-Ethoxy-3,5-dimethylbenzoic acid
Overview
Description
4-Ethoxy-3,5-dimethylbenzoic acid: is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-3,5-dimethylbenzoic acid can be synthesized through several methods. One common route involves the reaction of 4-ethoxy-3,5-dimethylphenylacetic acid with an oxidizing agent. The reaction typically uses sodium hydroxide, potassium chloride, and potassium hexacyanoferrate (III) in a methanol-water mixture at around 30°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium ethoxide or other strong bases in an aprotic solvent.
Major Products:
Oxidation: 4-Ethoxy-3,5-dimethylbenzaldehyde or this compound.
Reduction: 4-Ethoxy-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and dimethyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
4-Hydroxy-3,5-dimethylbenzoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
3,5-Dimethylbenzoic acid: Lacks the ethoxy group, making it less polar.
4-Methoxy-3,5-dimethylbenzoic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
Uniqueness: 4-Ethoxy-3,5-dimethylbenzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
4-ethoxy-3,5-dimethylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLFTCXAAYHPNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300016 | |
Record name | 4-Ethoxy-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91970-51-3 | |
Record name | 4-Ethoxy-3,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91970-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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